(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-methyl-propionamide (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458320
InChI: InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15-/m0/s1
SMILES: CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13458320

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-methyl-propionamide -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
Standard InChI InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15-/m0/s1
Standard InChI Key CDRBADUMCKUHRH-ZFWWWQNUSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N
SMILES CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a benzyl group at the 1-position and a methyl-propanamide moiety at the 3-position. Its IUPAC name, (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide, reflects the stereochemistry at both chiral centers (C2 and C3), which are critical for its biological interactions .

Key Structural Features:

  • Piperidine Core: A six-membered heterocyclic ring with nitrogen at position 1.

  • Benzyl Substituent: Attached to the piperidine nitrogen, enhancing lipophilicity and receptor binding.

  • Methyl-Propanamide Side Chain: Introduces hydrogen-bonding capabilities and stereochemical specificity.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₆H₂₅N₃O
Molecular Weight275.39 g/mol
XLogP3-AA1.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count4

The compound’s moderate lipophilicity (XLogP3-AA = 1.3) suggests balanced membrane permeability, while its hydrogen-bonding profile facilitates interactions with biological targets .

Synthesis and Characterization

Analytical Characterization

  • Spectroscopic Data: NMR (¹H and ¹³C) confirms stereochemistry and functional groups.

  • Chromatography: HPLC purity ≥95% (reported by suppliers) .

  • Mass Spectrometry: ESI-MS m/z 276.2 [M+H]⁺ .

CompoundMOR Binding Affinity (Kᵢ)Selectivity (MOR/δ)
2055 ± 4 nM>1000
21600 ± 90 nM>1000

Hydroxyl-substituted analogs (e.g., 20) demonstrate potent agonist activity in guinea pig ileum assays, suggesting potential analgesic applications .

σ Receptor Affinity

Related pyridine derivatives with N-benzylpiperidine motifs show nanomolar affinity for σ₁ receptors (Kᵢ = 1.45–29.2 nM), implicating roles in neuropsychiatric disorders . Molecular docking studies reveal salt bridges between the piperidinium nitrogen and Glu172 in σ₁R, stabilizing ligand-receptor complexes .

Cholinesterase Inhibition

Polyfunctionalized analogs (e.g., compound 5) inhibit acetylcholinesterase (AChE; IC₅₀ = 13 nM) and butyrylcholinesterase (BuChE; IC₅₀ = 3.1 µM), highlighting potential in Alzheimer’s disease research .

Applications in Scientific Research

Neurological Disorders

  • Pain Management: MOR-selective agonists derived from this scaffold are under investigation for chronic pain .

  • Neurodegeneration: Cholinesterase inhibition and σ₁R modulation position it as a dual-target therapeutic candidate .

Chemical Biology

  • Receptor Profiling: Used to study stereochemical effects on GPCR signaling .

  • Drug Design: Serves as a template for optimizing bioavailability and blood-brain barrier penetration.

HazardCategorySignal Word
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory Irritation3Warning

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